Cas no 16470-41-0 (Naphtho[1,2-d]thiazolium,2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt)

Naphtho[1,2-d]thiazolium,2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt structure
16470-41-0 structure
Product Name:Naphtho[1,2-d]thiazolium,2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt
Numero CAS:16470-41-0
MF:C20H23NO4S2
MW:405.530923128128
CID:196412
PubChem ID:86005
Update Time:2025-04-19

Naphtho[1,2-d]thiazolium,2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphtho[1,2-d]thiazolium,2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt
    • 2-(2-ethoxy-1-butenyl)-1-(3-sulphonatopropyl)naphtho[1,2-d]thiazolium
    • 3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
    • 2-(2-Ethoxy-1-butenyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium
    • 3-[2-(2-ethoxybut-1-en-1-yl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]propane-1-sulfonate
    • Naphtho(1,2-d)thiazolium, 2-(2-ethoxy-1-buten-1-yl)-1-(3-sulfopropyl)-, inner salt
    • Naphtho(1,2-d)thiazolium, 2-(2-ethoxy-1-butenyl)-1-(3-sulfopropyl)-, inner salt
    • Einecs 240-522-8
    • 2-(2-Ethoxy-1-butenyl)-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium
    • NS00052185
    • 3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonic acid
    • 16470-41-0
    • Inchi: 1S/C20H23NO4S2/c1-3-16(25-4-2)14-19-21(12-7-13-27(22,23)24)20-17-9-6-5-8-15(17)10-11-18(20)26-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3
    • Chiave InChI: ZYECOWRNUCPBQN-UHFFFAOYSA-N
    • Sorrisi: S1C(C=C(CC)OCC)=[N+](CCCS(=O)(=O)[O-])C2C3C=CC=CC=3C=CC1=2

Proprietà calcolate

  • Massa esatta: 405.10699
  • Massa monoisotopica: 405.10685056g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 603
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 4.5
  • Superficie polare topologica: 107Ų

Proprietà sperimentali

  • PSA: 70.31
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.